

Technical Support Center: Synthesis of 2,2-Dimethyl-6-acetylchroman

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Compound of Interest

Compound Name: 2,2-Dimethyl-6-acetylchroman

Cat. No.: B1596608

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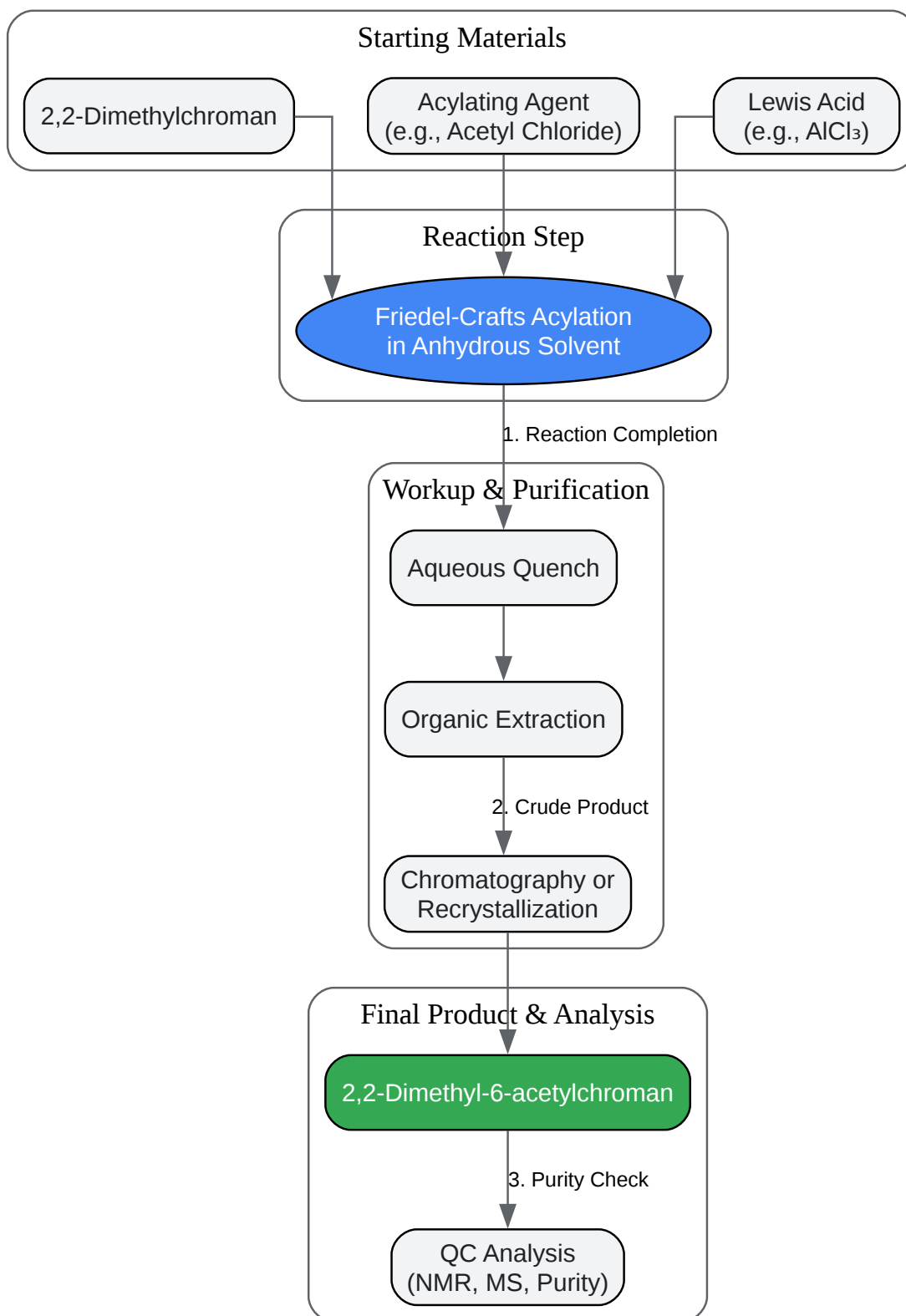
Prepared by: Your Senior Application Scientist

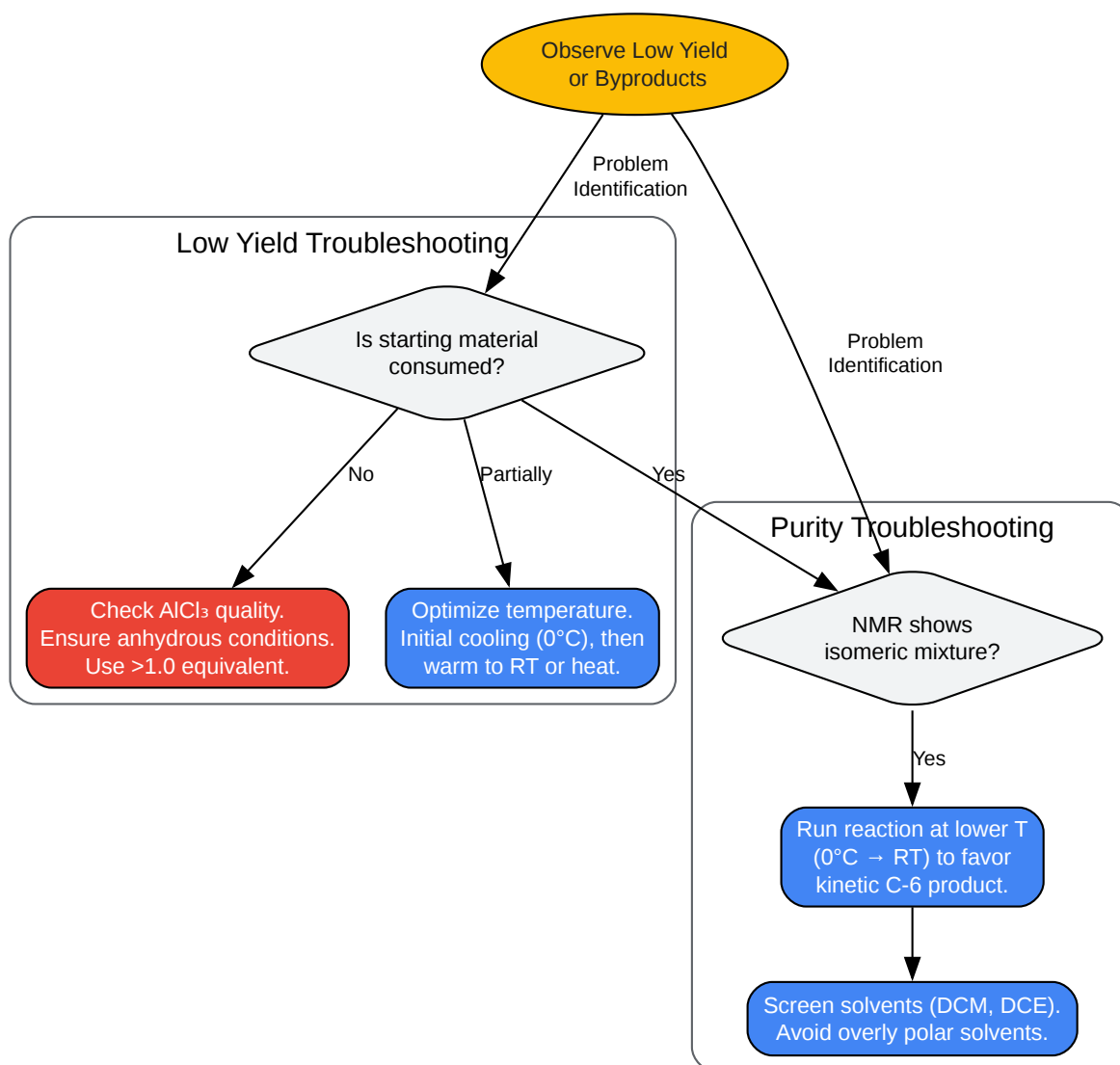
Welcome to the technical support guide for the synthesis of **2,2-Dimethyl-6-acetylchroman**. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

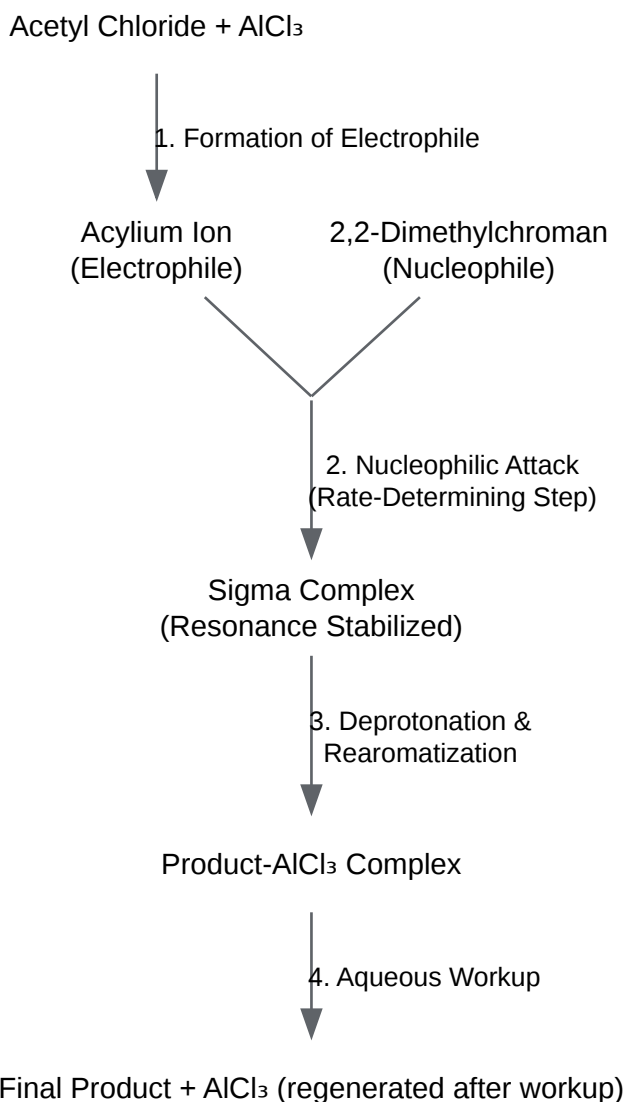
Synthetic Overview & Core Principles

The synthesis of **2,2-Dimethyl-6-acetylchroman** is most effectively achieved via a Friedel-Crafts acylation of the 2,2-dimethylchroman core. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.^[1] The chroman's ether oxygen is an activating, ortho-, para-directing group, making the C-6 and C-8 positions electronically favorable for substitution. The steric bulk of the gem-dimethyl group at C-2 generally favors acylation at the more accessible C-6 position.

Below is a typical workflow for the synthesis.







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References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

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